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molecular formula C14H10F3N3O2 B8578398 2-[2-(Trifluoromethyl)benzamido]pyridine-3-carboxamide CAS No. 404826-18-2

2-[2-(Trifluoromethyl)benzamido]pyridine-3-carboxamide

Cat. No. B8578398
M. Wt: 309.24 g/mol
InChI Key: VQQCMPAJMQTBDH-UHFFFAOYSA-N
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Patent
US07098330B2

Procedure details

2-(2-Trifluoromethyl-phenyl)-pyrido[2,3-d][1,3]oxazin-4-one (2.51 g) is stirred in 30% ammonium hydroxide (25 ml) at room temperature overnight. The resulting precipitate is filtered and rinsed with water and diethyl ether. The precipitate is dried under vacuum at 50 C overnight to give 2-(2-trifluoromethyl-benzoylamino)-nicotinamide (850 mg, 33% yield)
Name
2-(2-Trifluoromethyl-phenyl)-pyrido[2,3-d][1,3]oxazin-4-one
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[O:10][C:11](=[O:19])[C:12]2[CH:18]=[CH:17][CH:16]=[N:15][C:13]=2[N:14]=1.[OH-].[NH4+:23]>>[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]([NH:14][C:13]1[N:15]=[CH:16][CH:17]=[CH:18][C:12]=1[C:11]([NH2:23])=[O:19])=[O:10] |f:1.2|

Inputs

Step One
Name
2-(2-Trifluoromethyl-phenyl)-pyrido[2,3-d][1,3]oxazin-4-one
Quantity
2.51 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C=1OC(C2=C(N1)N=CC=C2)=O)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered
WASH
Type
WASH
Details
rinsed with water and diethyl ether
CUSTOM
Type
CUSTOM
Details
The precipitate is dried under vacuum at 50 C overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C(=O)NC2=C(C(=O)N)C=CC=N2)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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